![molecular formula C21H17BrClN3O2 B11567508 2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11567508.png)
2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, chlorine, and phenoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 2-bromo-4-chloroaniline with 3-phenoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Safety protocols and environmental considerations are also crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce corresponding reduced forms of the compound. Substitution reactions can result in the replacement of bromine or chlorine with other functional groups.
Scientific Research Applications
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromo-6-chlorophenyl)amino]phenylacetic acid
- 2-[(2-Hydroxyphenyl)methylidene]amino}nicotinic acid
Uniqueness
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of bromine, chlorine, and phenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H17BrClN3O2 |
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Molecular Weight |
458.7 g/mol |
IUPAC Name |
2-(2-bromo-4-chloroanilino)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H17BrClN3O2/c22-19-12-16(23)9-10-20(19)24-14-21(27)26-25-13-15-5-4-8-18(11-15)28-17-6-2-1-3-7-17/h1-13,24H,14H2,(H,26,27)/b25-13+ |
InChI Key |
YWJSOYNNATYMFT-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CNC3=C(C=C(C=C3)Cl)Br |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CNC3=C(C=C(C=C3)Cl)Br |
Origin of Product |
United States |
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